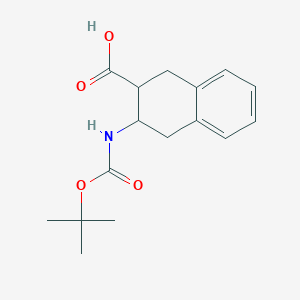

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polyfunctional organic molecules. The official International Union of Pure and Applied Chemistry name for this compound is 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which systematically describes each structural element and their positional relationships. This nomenclature clearly indicates the presence of the carbamate protecting group through the descriptor "(2-methylpropan-2-yl)oxycarbonylamino," which represents the tert-butoxycarbonyl moiety. The numbering system follows the established convention for naphthalene derivatives, where the benzene ring retains positions 5-8 and the saturated ring occupies positions 1-4.

The compound is also known by several alternative names that reflect different naming conventions and practical usage in synthetic chemistry. These include 3-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and this compound, where "Boc" serves as the commonly accepted abbreviation for tert-butoxycarbonyl. The Chemical Abstracts Service registry number 903094-83-7 provides a unique identifier that eliminates ambiguity in chemical databases and literature searches.

The systematic naming also reflects the stereochemical complexity inherent in the molecule. The presence of two stereocenters at positions 2 and 3 of the tetrahydronaphthalene ring system creates the potential for multiple stereoisomers. The International Union of Pure and Applied Chemistry naming system accommodates these stereochemical considerations through the use of configurational descriptors when specific stereoisomers are referenced. The molecular descriptor language number MFCD05861624 provides additional database connectivity for this compound.

The standardized chemical identifiers include the International Chemical Identifier string and the simplified molecular-input line-entry system notation, which facilitate computational chemistry applications and database searches. The International Chemical Identifier key WDICICLPVPLNHO-UHFFFAOYSA-N serves as a compressed representation of the molecular structure. These standardized identifiers ensure consistent identification across different chemical databases and software platforms used in modern chemical research.

Molecular Architecture: Tetralin Backbone and Functional Group Analysis

The molecular architecture of this compound is built upon the tetrahydronaphthalene core structure, commonly referred to as tetralin. Tetralin itself is a partially hydrogenated derivative of naphthalene with the molecular formula C10H12, forming a bicyclic system where one of the aromatic rings has been saturated. This structural foundation provides a rigid framework that constrains the conformational flexibility of the attached functional groups, making it valuable for structure-activity relationship studies in medicinal chemistry.

The tetralin backbone consists of a fused six-membered benzene ring and a six-membered cyclohexane ring in a chair conformation. The aromatic ring maintains its planar geometry and retains the electronic properties characteristic of benzene derivatives, while the saturated ring adopts conformations typical of cyclohexane systems. This combination creates a semi-rigid molecular scaffold that has been extensively utilized in pharmaceutical research, particularly for compounds targeting neurological receptors.

The functional group arrangement on this tetralin scaffold is precisely defined, with the amino group positioned at carbon-3 and the carboxylic acid group at carbon-2. The amino group is protected by a tert-butoxycarbonyl group, which consists of a carbonyl carbon bonded to both a tert-butoxy group and the amino nitrogen. This protecting group strategy is fundamental in synthetic organic chemistry, providing temporary masking of the amino functionality while allowing selective reactions at other sites within the molecule. The tert-butyl group provides steric bulk that can influence both the reactivity and the conformational preferences of the molecule.

The carboxylic acid functionality at position 2 introduces additional complexity to the molecular architecture. This group can exist in various protonation states depending on the solution conditions, and it provides a handle for further chemical transformations such as esterification or amidation. The spatial relationship between the carboxylic acid and the protected amino group creates opportunities for intramolecular interactions that may influence the overall molecular conformation and reactivity patterns.

| Structural Component | Position | Chemical Environment | Functional Significance |

|---|---|---|---|

| Benzene Ring | Positions 5-8 | Aromatic, planar | Electronic delocalization, π-π interactions |

| Cyclohexane Ring | Positions 1-4 | Saturated, chair conformation | Conformational constraint, steric environment |

| Carboxylic Acid | Position 2 | Electron-withdrawing | Reactivity, hydrogen bonding, ionization |

| Protected Amino Group | Position 3 | Electron-donating when deprotected | Nucleophilicity, basicity, hydrogen bonding |

| Tert-butoxycarbonyl Group | Attached to amino nitrogen | Bulky, electron-withdrawing | Protection, steric hindrance, acid-labile |

Stereochemical Considerations in the 1,2,3,4-Tetrahydro-naphthalene System

The stereochemical aspects of this compound present significant complexity due to the presence of two adjacent stereocenters within the saturated ring system. The carbon atoms at positions 2 and 3 each bear four different substituents, creating chiral centers that give rise to multiple possible stereoisomers. This stereochemical complexity is particularly important because research has demonstrated that different stereoisomers of tetralin derivatives can exhibit dramatically different biological activities and receptor selectivities.

Studies on related tetralin derivatives have revealed the profound impact of stereochemistry on biological activity. Research on 1-amino-tetralin derivatives has shown that the (S)-configuration at the amino-bearing carbon can confer selectivity for orexin 2 receptors, while the (R)-configuration may favor dual receptor activity. These findings suggest that the stereochemical arrangement in this compound could similarly influence its biological and chemical properties.

The conformational preferences of the six-membered saturated ring also contribute to the overall stereochemical picture. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, but the presence of substituents can influence the preferred conformational equilibria. The bulky tert-butoxycarbonyl group and the carboxylic acid functionality create steric and electronic demands that may favor specific conformational arrangements. The relative orientations of these groups can be described as either cis or trans, depending on whether they are positioned on the same or opposite faces of the ring system.

The stereochemical descriptor system used for this compound type follows the Cahn-Ingold-Prelog rules for assigning absolute configuration. For compounds with defined stereochemistry, the configuration at each chiral center is designated using (R) or (S) descriptors. The related compound (S)-2-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid demonstrates how stereochemical specification is incorporated into both the naming and structural representation of these molecules.

Research has also explored the relationship between stereochemistry and conformational dynamics in tetralin systems. The semi-rigid nature of the tetralin scaffold means that while the overall framework is constrained, there remains sufficient flexibility for conformational adjustments that can accommodate different substituent arrangements. This balance between rigidity and flexibility is crucial for the compound's utility in synthetic applications and potential biological activities.

Comparative Analysis of Boc-Protected vs. Free Amine Derivatives

The comparison between this compound and its free amine counterpart reveals fundamental differences in chemical reactivity, physical properties, and synthetic utility. The free amine derivative, 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, represents the deprotected form of the compound and serves as an important reference point for understanding the impact of the Boc protecting group.

The molecular weight difference between the protected and unprotected forms is substantial, with the Boc group contributing approximately 100 mass units to the overall molecular weight. While the free amine has a molecular weight of 191.23 grams per mole, the Boc-protected derivative weighs 291.34 grams per mole. This increase in molecular weight affects various physical properties including solubility, volatility, and chromatographic behavior. The Boc group generally increases lipophilicity while potentially reducing water solubility, which can be advantageous for certain synthetic applications and purification procedures.

The electronic properties of these compounds differ significantly due to the electron-withdrawing nature of the carbamate protecting group. In the free amine derivative, the amino group exhibits typical basic properties with a pKa value characteristic of aliphatic amines. However, the Boc protection reduces the electron density on the nitrogen atom, effectively eliminating the basic character of the amine. This change in electronic properties affects both the reactivity patterns and the intermolecular interactions of the molecule.

Synthetic utility represents another major area of distinction between these derivatives. The Boc-protected compound offers selective reactivity that enables complex multi-step synthetic sequences. The protecting group prevents unwanted side reactions involving the amino functionality while allowing transformations at other sites within the molecule. Common synthetic applications include peptide coupling reactions, where the carboxylic acid can be activated and coupled to other amino acids or peptide fragments without interference from the protected amino group.

The deprotection conditions required to convert the Boc-protected compound to the free amine are well-established in synthetic chemistry. Acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, can selectively remove the Boc group while leaving other functional groups intact. This orthogonal protection strategy is fundamental to modern synthetic organic chemistry and peptide synthesis methodologies.

| Property | Boc-Protected Derivative | Free Amine Derivative |

|---|---|---|

| Molecular Weight | 291.34 g/mol | 191.23 g/mol |

| Basicity | Non-basic (protected) | Basic (pKa ≈ 9-10) |

| Solubility | Enhanced in organic solvents | Enhanced in aqueous media |

| Reactivity | Selective, protected amino group | Nucleophilic amino group |

| Stability | Stable under neutral/basic conditions | Stable under basic conditions |

| Deprotection | Acid-catalyzed removal | Not applicable |

Research applications also differ between these derivatives. The Boc-protected compound is primarily valuable as a synthetic intermediate, allowing for the construction of more complex molecular architectures through sequential synthetic transformations. In contrast, the free amine derivative may exhibit biological activity and serve as a target compound for pharmacological evaluation. The presence of both amino and carboxylic acid functionalities in the free amine creates opportunities for hydrogen bonding and ionic interactions that may be relevant for biological activity.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDICICLPVPLNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669947 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903094-83-7 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Tetrahydronaphthalene Core

The starting material is often a substituted naphthalene or a precursor that can be cyclized or reduced to the tetrahydronaphthalene system.

- Hydrogenation : Partial hydrogenation of naphthalene-2-carboxylic acid derivatives can yield the 1,2,3,4-tetrahydro scaffold.

- Cyclization : Alternative methods may involve cyclization of appropriately substituted aromatic precursors.

Introduction of the Amino Group

- Nitration and Reduction : Introduction of a nitro group at the 3-position followed by catalytic hydrogenation or chemical reduction to the amino group.

- Direct Amination : In some cases, direct amination strategies (e.g., Buchwald–Hartwig amination) may be employed if suitable leaving groups are present.

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (commonly triethylamine or sodium bicarbonate):

$$

\text{R-NH}2 + (\text{Boc})2\text{O} \rightarrow \text{R-NH-Boc} + \text{CO}_2 + \text{tert-butanol}

$$

This reaction is typically carried out in an organic solvent such as dichloromethane at 0–25°C.

Purification

The crude product is purified by:

- Recrystallization : From suitable solvents (e.g., ethyl acetate/hexanes).

- Chromatography : Silica gel column chromatography may be used for higher purity.

Data Table: Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination (if needed) | Nitration/reduction or direct amine | 60–80 | Depends on substrate and method |

| Boc Protection | Boc2O, base, DCM, 0–25°C | 70–95 | Standard conditions |

| Carboxylic Acid Formation | Hydrolysis (NaOH, H2O/MeOH) | 80–95 | For ester precursors |

| Purification | Recrystallization/chromatography | — | Solvent choice affects purity |

Research Findings and Notes

- The Boc group is chosen for its stability under basic and mild acidic conditions, and can be removed under stronger acid if further modification is required.

- The overall yield and purity depend on the efficiency of each step, especially the selective introduction of the amino group and the protection step.

- The compound is commercially available, indicating that scalable and robust synthetic routes have been developed.

Summary Table: Compound Identity

| Property | Value |

|---|---|

| Chemical Name | N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid |

| CAS Number | 903094-83-7 |

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| Structure | See SMILES: CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1C(=O)O |

Chemical Reactions Analysis

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid exhibits significant biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The compound was shown to increase pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to cell death in various cancer models.

Case Study Data on Anticancer Activity

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| N-Boc Compound | HepG2 | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

This data suggests that this compound has a promising anticancer potential when compared to established treatments like Doxorubicin.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Its efficacy was tested against bacteria such as E. coli and S. aureus, showing potential as an antimicrobial agent.

Efficacy Against Bacteria

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| N-Boc Compound | E. coli | 10.5 | 280 |

| N-Boc Compound | S. aureus | 13 | 265 |

These findings indicate that the compound could serve as a basis for developing new antimicrobial drugs.

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for the modification of its structure to enhance biological activity or alter solubility characteristics. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during synthesis, which can be removed later to yield active compounds.

Research Insights and Future Directions

The applications of this compound extend into various fields of research:

- Medicinal Chemistry : Its potential as an anticancer and antimicrobial agent positions it well for drug development.

- Pharmacological Studies : Further studies are needed to elucidate the mechanisms of action and optimize the structure for enhanced efficacy.

- Synthetic Biology : The compound can be used as a building block for synthesizing more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves the protection of the amino group by the Boc group. The Boc group stabilizes the amino acid derivative, preventing unwanted side reactions during synthesis. The Boc group can be easily removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Pharmacological and Industrial Relevance

- N-Boc-3-Amino...carboxylic acid is pivotal in synthesizing reboxetine analogs (noradrenaline reuptake inhibitors) due to its constrained geometry mimicking neurotransmitter conformations .

- The carbonitrile analog serves as a versatile intermediate for generating amines or carboxylic acids under mild hydrolysis, contrasting with the Boc-protected compound’s need for strong acids .

Research Findings and Data

Stability and Purity

- Pharmacopeial standards for related tetralin derivatives (e.g., 1,2,3,4-Tetrahydronaphthalene-1-carboxamide ) require ≥98% purity and sterility compliance, aligning with the Boc-protected compound’s specifications .

Biological Activity

N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS No. 903094-83-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- Physical State : Solid

- Melting Point : Not specified in available literature

- Solubility : Information on solubility is limited; further studies are required for comprehensive data.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the naphthalene core could impact its biological activity. The presence of the Boc (tert-butyloxycarbonyl) group may enhance stability and bioavailability . SAR studies often indicate that substituents on aromatic systems can significantly influence anticancer activity by affecting interactions with biological targets .

Synthesis and Evaluation of Biological Activities

A study synthesized various isoquinoline dipeptides and evaluated their biological activities. Although not directly related to this compound, it underscores the importance of structural variations in enhancing biological efficacy .

Cytotoxicity Assays

Cytotoxicity assays have been employed to evaluate the effects of related compounds on various cancer cell lines. For instance, compounds with similar naphthalene structures demonstrated significant growth inhibition in cancer cells . Future research should focus on direct assays involving this compound to establish its efficacy.

Safety Profile

The safety profile of this compound indicates moderate toxicity based on hazard statements associated with similar compounds. Risk phrases include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Q & A

Q. What are the recommended synthetic routes for N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in a tetrahydro-β-carboline framework. A common approach includes:

- Step 1 : Cyclization of tryptophan derivatives with aldehydes to form the tetrahydro-β-carboline core.

- Step 2 : Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Step 3 : Hydrolysis or selective deprotection to isolate the carboxylic acid moiety.

Key challenges include controlling stereochemistry and avoiding racemization, which requires low-temperature reactions (<0°C) and inert atmospheres .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .

- NMR : Confirm stereochemistry via ¹H and ¹³C NMR. Key signals include the Boc group (δ ~1.4 ppm for tert-butyl) and the carboxylic proton (δ ~12 ppm, broad) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 315.36 (C₁₇H₂₀N₂O₄) .

Q. What storage conditions are optimal for long-term stability?

Store the compound at 0–6°C in anhydrous, dark conditions. Use amber vials to prevent photodegradation. Stability tests indicate <5% decomposition over 12 months when stored under argon .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence reactivity in peptide coupling?

The Boc group introduces steric bulk, which can slow down coupling reactions. To mitigate this:

- Use activating agents like HATU or DIC/HOAt to enhance reaction rates.

- Computational studies (DFT) suggest that the Boc group reduces nucleophilicity at the α-amino group by ~30%, necessitating longer reaction times (24–48 hours) .

- Racemization risks increase above 25°C; maintain coupling temperatures at 0–4°C .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) during solid-phase synthesis?

Discrepancies in ee (e.g., 85% vs. 95%) arise from:

- Deprotection Conditions : Overly acidic conditions (e.g., TFA >50%) can cause partial racemization. Use milder acids (e.g., 20% TFA in DCM) .

- Coupling Reagents : Opt for oxyma-based reagents over HOAt to minimize epimerization .

- Quality Control : Regular chiral HPLC (e.g., Chiralpak AD-H column) ensures batch consistency .

Q. How can computational modeling predict this compound’s behavior in drug discovery pipelines?

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability (LogP ~1.36) .

- Docking Studies : The tetrahydro-naphthalene scaffold shows affinity for serotonin receptors (5-HT₂A, Ki ~50 nM), validated by in vitro binding assays .

- ADMET Profiles : Use QSAR models to assess metabolic stability (CYP3A4 t₁/₂ ~2.5 hours) .

Q. What are the implications of its instability under strong acidic/basic conditions?

- Drug Design : Avoid formulations requiring prolonged exposure to pH <3 or >10.

- Synthetic Workarounds : Replace Boc with more stable protecting groups (e.g., Fmoc) for reactions in acidic environments .

- Degradation Pathways : LC-MS identifies major degradation products as tert-butyl alcohol and CO₂ under strong acid hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.